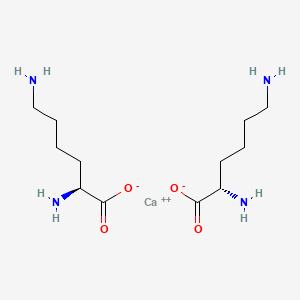
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid and related compounds has been explored through various methodologies. One approach involves the one-pot metal-free [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes, which yields 5-trifluoromethylisoxazoles in good to excellent yield on a large scale . Additionally, 5-fluoromethyl- and 5-difluoromethylisoxazoles can be synthesized through late-stage deoxofluorination of corresponding hydroxymethyl or formyl derivatives . An alternative method for preparing 5-fluoromethylisoxazoles utilizes nucleophilic substitution in 5-bromomethyl derivatives . These synthetic strategies demonstrate the versatility and regioselectivity in constructing fluorinated isoxazole derivatives.
Molecular Structure Analysis
The molecular structure of related fluorophenyl compounds has been studied using various spectroscopic techniques. For instance, the structure of novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was confirmed using IR, 1H NMR, 13C NMR, and mass spectral data . Similarly, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated both experimentally and theoretically, with results from B3LYP/6-311++G(d,p) calculations aligning with experimental infrared bands .
Chemical Reactions Analysis
The reactivity of fluorinated isoxazole compounds can be inferred from the synthesis methods and the chemical properties of related compounds. For example, the reaction of isoxazole-5-carbaldehydes with the Ruppert-Prakash reagent was used to prepare (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles, indicating the potential for further functionalization of the isoxazole ring . Schiff bases, which are known for their versatile reactivity, were synthesized using a fluorinated thiophene derivative, showcasing the potential for creating a variety of bioactive compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated isoxazole derivatives can be diverse, as indicated by the range of compounds synthesized and their applications. The insecticidal activities of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles suggest that these compounds have significant biological effects . Furthermore, the antimicrobial activity of 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles against bacterial and fungal organisms highlights the importance of the fluorine substituent in enhancing biological activity .
Applications De Recherche Scientifique
Isoxazoles are a type of five-membered heterocyclic compounds that are widely used in drug discovery research . They are found in many commercially available drugs and show various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . Here are some general applications of isoxazoles:
-
Pharmaceuticals : Isoxazoles are found in many drugs due to their diverse biological activities. For example, they are found in drugs like sulfamethoxazole, which acts as an antibiotic, and leflunomide, which acts as an immunosuppressant .
-
Agrochemicals : Isoxazoles are used in the development of agrochemicals due to their biological activities .
-
Synthetic Chemistry : Isoxazoles are used in synthetic chemistry as they provide the ability to expand the available drug-like chemical space .
-
Drug Discovery : Isoxazoles are used in drug discovery research due to their diverse biological activities and their presence in many commercially available drugs .
-
Material Science : Isoxazoles are used in material science due to their diverse chemical properties .
-
Catalysis : Isoxazoles are used in catalysis as they can act as ligands for metal catalysts .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBUQALMQUCGQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254354 |
Source


|
| Record name | 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid | |
CAS RN |
883541-40-0 |
Source


|
| Record name | 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883541-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)



![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)




